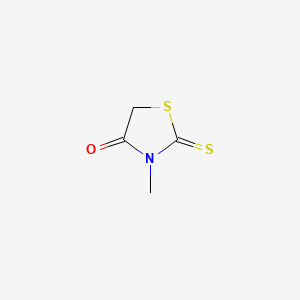

3-Methylrhodanine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65351. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NOS2/c1-5-3(6)2-8-4(5)7/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKLZCQWVERBDEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CSC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063612 | |

| Record name | 4-Thiazolidinone, 3-methyl-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4807-55-0 | |

| Record name | Methylrhodanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4807-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Thiazolidinone, 3-methyl-2-thioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004807550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylrhodanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65351 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylrhodanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42903 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylrhodanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14787 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Thiazolidinone, 3-methyl-2-thioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Thiazolidinone, 3-methyl-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylrhodanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Methylrhodanine from Methyl Isothiocyanate

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-methylrhodanine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The synthesis is achieved through the reaction of methyl isothiocyanate with the ethyl ester of mercaptoacetic acid, a process catalyzed by a weak base. This document delves into the underlying reaction mechanism, provides a detailed and validated experimental protocol, and discusses key aspects of reaction optimization, troubleshooting, and product characterization. Furthermore, it explores the diverse applications of this compound as a versatile scaffold in the development of novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of the synthesis and utility of this important molecule.

Introduction: The Significance of the Rhodanine Scaffold

Rhodanine, a 2-thioxothiazolidin-4-one core, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, antiviral, anticancer, and antidiabetic properties.[1][2][3] The versatility of the rhodanine ring system, with its reactive methylene group at the C-5 position and the ability to be readily N-substituted, allows for extensive structural modifications to modulate its pharmacological profile.[4] this compound, in particular, serves as a crucial building block for the synthesis of a wide array of more complex, biologically active molecules.[5][6][7] Its synthesis from readily available starting materials makes it an attractive intermediate for drug discovery programs.[][9]

Reaction Mechanism and Rationale

The synthesis of this compound from methyl isothiocyanate and ethyl mercaptoacetate is a classic example of a base-catalyzed condensation-cyclization reaction. The reaction proceeds through a series of well-defined steps, each with a clear mechanistic rationale.

The Role of the Catalyst: Piperidine

Piperidine, a secondary amine, is commonly employed as a weak base to catalyze this reaction. Its primary role is to deprotonate the thiol group of ethyl mercaptoacetate, generating a more nucleophilic thiolate anion. This initiation step is crucial for the subsequent nucleophilic attack on the electrophilic carbon of the isothiocyanate.

Step-by-Step Mechanistic Pathway

The reaction mechanism can be elucidated as follows:

-

Thiolate Formation: Piperidine abstracts the acidic proton from the thiol group of ethyl mercaptoacetate, forming the ethyl thioglycolate anion.

-

Nucleophilic Addition: The highly nucleophilic thiolate anion attacks the electrophilic carbon atom of methyl isothiocyanate. This addition reaction forms a dithiocarbamate intermediate.

-

Intramolecular Cyclization: The nitrogen atom of the dithiocarbamate intermediate, now possessing a lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester group. This intramolecular cyclization results in the formation of a five-membered thiazolidinone ring, with the elimination of an ethoxide ion.

-

Protonation: The ethoxide ion, a strong base, is subsequently protonated by the conjugate acid of piperidine or another proton source in the reaction mixture, regenerating the piperidine catalyst.

// Nodes Reagents [label="Methyl Isothiocyanate + Ethyl Mercaptoacetate", fillcolor="#F1F3F4"]; Piperidine [label="Piperidine (Base)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Thiolate [label="Ethyl Thioglycolate Anion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dithiocarbamate [label="Dithiocarbamate Intermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cyclization [label="Intramolecular Cyclization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="this compound", fillcolor="#F1F3F4"];

// Edges Reagents -> Thiolate [label="Deprotonation"]; Piperidine -> Thiolate [style=dotted]; Thiolate -> Dithiocarbamate [label="Nucleophilic Addition"]; Dithiocarbamate -> Cyclization [label="Ring Closure"]; Cyclization -> Product [label="- EtOH"]; }

Figure 1: Simplified reaction pathway for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound. This protocol has been validated and is designed to be reproducible in a standard laboratory setting.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |

| Methyl Isothiocyanate | 73.12 | 36.55 g | 0.5 | 97% | Sigma-Aldrich |

| Ethyl Mercaptoacetate | 120.17 | 60.09 g | 0.5 | 98% | Sigma-Aldrich |

| Piperidine | 85.15 | 10 drops | catalytic | 99% | Sigma-Aldrich |

| Ethanol | 46.07 | As needed | - | 95% | Fisher Scientific |

| Water | 18.02 | As needed | - | Deionized | - |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL conical flask equipped with a magnetic stir bar, combine methyl isothiocyanate (36.55 g, 0.5 mol) and ethyl mercaptoacetate (60.09 g, 0.5 mol).

-

Catalyst Addition: To the stirred mixture, add 10 drops of piperidine. An exothermic reaction may be observed.

-

Initial Reaction: Stir the reaction mixture at room temperature for 2 hours. The color of the solution will typically change from colorless to yellow.

-

Crystallization Induction (if necessary): If no precipitate forms, place the reaction flask in a refrigerator (4 °C) for 24 hours to induce crystallization.

-

Hydrolysis and Cyclization: If no crystals have formed after refrigeration, add a 1:1 (v/v) solution of water and ethanol (50 mL). Fit the flask with a reflux condenser and heat the mixture to reflux for 1 hour. The solution will typically turn orange-red.[10]

-

Product Isolation: Cool the reaction mixture to room temperature, and then place it in an ice bath to facilitate complete crystallization of the product.

-

Filtration and Washing: Collect the crystalline product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.

-

Drying: Dry the purified this compound in a vacuum oven at a temperature below its melting point (69-71 °C) to a constant weight.

// Nodes A [label="1. Mix Methyl Isothiocyanate\nand Ethyl Mercaptoacetate"]; B [label="2. Add Piperidine Catalyst"]; C [label="3. Stir at Room Temperature (2h)"]; D [label="4. Refrigerate (24h) if no precipitate"]; E [label="5. Add EtOH/H2O and Reflux (1h)"]; F [label="6. Cool and Crystallize"]; G [label="7. Vacuum Filtration and Washing"]; H [label="8. Dry the Product"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; }

Figure 2: Step-by-step experimental workflow for this compound synthesis.

Protocol Validation and Troubleshooting

A self-validating protocol anticipates potential issues and provides clear solutions. The following points address common challenges and offer guidance for optimizing the synthesis.

Reaction Monitoring

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progression.

Purification Strategies

-

Recrystallization: Ethanol is a common and effective solvent for the recrystallization of this compound.[10] The choice of an appropriate solvent is critical for obtaining high-purity crystals.[11] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

-

Chromatography: For higher purity requirements, column chromatography can be employed.[12] A silica gel stationary phase with a hexane/ethyl acetate gradient is typically effective for separating this compound from any non-polar byproducts.

Potential Side Reactions and Byproducts

While this synthesis is generally high-yielding, some potential side reactions can occur:

-

Hydrolysis of Ethyl Mercaptoacetate: In the presence of water and base, the ester can hydrolyze to mercaptoacetic acid.

-

Formation of Thioureas: If primary or secondary amine impurities are present, they can react with methyl isothiocyanate to form the corresponding thioureas.

Careful control of reaction conditions and the use of pure reagents can minimize the formation of these byproducts.

Characterization of this compound

Thorough characterization of the synthesized product is essential to confirm its identity and purity. The following spectroscopic techniques are routinely used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃, 300 MHz):

-

¹³C NMR (CDCl₃, 75 MHz):

-

δ 201.3 (C=S, C-2)

-

δ 173.7 (C=O, C-4)

-

δ 35.6 (-S-CH₂-CO-, C-5)

-

δ 31.2 (-N-CH₃)[13]

-

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.[15][16][17][18]

-

C=O stretch: A strong absorption band around 1740-1720 cm⁻¹.

-

C=S stretch: A band in the region of 1250-1020 cm⁻¹.

-

C-N stretch: A band around 1400-1300 cm⁻¹.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active compounds.[7][19] Its utility stems from the reactivity of the C-5 methylene group, which can be readily functionalized through Knoevenagel condensation with various aldehydes and ketones.[4] This allows for the introduction of diverse substituents, leading to the generation of large compound libraries for high-throughput screening.

Derivatives of this compound have shown promise as:

-

Anticancer Agents: By targeting various kinases and other signaling proteins involved in cancer progression.[5][6][20]

-

Antimicrobial Agents: Exhibiting activity against a range of bacteria and fungi.

-

Antiviral Agents: Including inhibitors of viral enzymes such as HIV integrase.[21]

-

Inhibitors of Phosphatase of Regenerating Liver 3 (PRL-3): A target for anti-metastatic therapies.[7][19]

The continued exploration of this compound and its derivatives holds significant potential for the discovery of novel therapeutics to address a multitude of diseases.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis of this compound from methyl isothiocyanate. By understanding the underlying reaction mechanism and adhering to the validated experimental protocol, researchers can reliably produce this key synthetic intermediate. The information on protocol validation, troubleshooting, and product characterization further equips scientists to optimize the synthesis and ensure the quality of the final product. The diverse applications of this compound in drug discovery underscore its importance as a versatile scaffold for the development of new and effective therapeutic agents.

References

- 1. Home Page [chem.ualberta.ca]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, molecular modelling and antitumor evaluation of S-glucosylated rhodanines through topo II inhibition and DNA intercalation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. arborpharmchem.com [arborpharmchem.com]

- 10. scribd.com [scribd.com]

- 11. Reagents & Solvents [chem.rochester.edu]

- 12. [PDF] Chromatographic purification methods used for rDNA products Reversed phase chromatography Size exclusion chromatography Hydrophobic interaction chromatography Charge transfer chromatography Ion exchange chromatography Anion Cation Affinity chromatography Chemical Dye / ligand Monoclonal antibodies M | Semantic Scholar [semanticscholar.org]

- 13. This compound(4807-55-0) 1H NMR [m.chemicalbook.com]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. Making sure you're not a bot! [ask.orkg.org]

- 16. researchgate.net [researchgate.net]

- 17. Greenwich Academic Literature Archive - A vibrational spectroscopic investigation of rhodanine and its derivatives in the solid state [gala.gre.ac.uk]

- 18. Synthesis and spectroscopical study of rhodanine derivative using DFT approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. New 3-aminorhodanine derivatives: Synthesis,... | F1000Research [f1000research.com]

- 21. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 3-Methylrhodanine (CAS 4807-55-0): A Cornerstone Scaffold for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylrhodanine, a heterocyclic compound belonging to the rhodanine family, represents a pivotal scaffold in medicinal chemistry. While a simple molecule in its own right, its true power lies in its synthetic versatility, particularly at the C-5 position, which allows for the generation of vast libraries of derivatives. These derivatives have demonstrated a remarkable breadth of biological activities, engaging with a multitude of prokaryotic and eukaryotic targets.[1] This guide provides a comprehensive technical overview of this compound, delving into its fundamental physicochemical properties, synthesis, and the extensive pharmacological applications of its derivatives. We will explore its role as a "privileged structure" and examine the mechanisms of action that underpin its therapeutic potential in areas such as oncology, infectious diseases, and metabolic disorders. This document serves as a foundational resource, synthesizing field-proven insights with rigorous scientific data to empower researchers in their drug discovery endeavors.

The this compound Core: Physicochemical Profile

This compound (3-Methyl-2-thioxo-1,3-thiazolidin-4-one) is the N-methylated derivative of the rhodanine core.[2] This methylation at the N-3 position is a critical modification that influences solubility and directs further chemical reactions, primarily the highly reactive methylene group at the C-5 position. This position is the key site for introducing chemical diversity, most commonly through Knoevenagel condensation reactions.[3]

Key Physicochemical Data

A summary of the essential properties of this compound is presented below for quick reference.

| Property | Value | Source |

| CAS Number | 4807-55-0 | [] |

| Molecular Formula | C₄H₅NOS₂ | [5] |

| Molecular Weight | 147.22 g/mol | [5] |

| Appearance | Crystals | [2] |

| Melting Point | 69-71 °C (lit.) | [2][] |

| Boiling Point | 213.4±23.0 °C (Predicted) | [2][5] |

| Storage | Sealed in dry, Room Temperature | [2][5] |

| Synonyms | N-Methylrhodanine, 3-Methyl-2-thioxo-4-thiazolidinone | [2][5] |

Synthesis of the this compound Scaffold

The synthesis of this compound is a well-established process in organic chemistry. A common and efficient method involves the reaction of methyl isothiocyanate with ethyl mercaptoacetate.[6] This reaction provides a direct route to the core heterocyclic structure, which can then be used as a versatile building block for more complex derivatives.

General Synthesis Protocol

The following protocol outlines a representative synthesis. The causality behind the choice of reagents is critical: methyl isothiocyanate provides the N-methyl and thiocarbonyl moieties, while ethyl mercaptoacetate delivers the remainder of the five-membered ring.

Step 1: Nucleophilic Attack and Cyclization

-

In a suitable solvent (e.g., ethanol), sodium ethoxide is prepared to act as a base. The base deprotonates the α-carbon of ethyl mercaptoacetate, generating a nucleophilic carbanion.

-

This carbanion then attacks the electrophilic carbon of methyl isothiocyanate.

-

An intramolecular cyclization occurs, followed by the elimination of ethanol, to form the this compound ring.

Step 2: Work-up and Purification

-

The reaction mixture is typically acidified to precipitate the product.

-

The crude product is collected by filtration.

-

Purification is achieved through recrystallization, commonly from ethanol, to yield the final crystalline this compound.[6]

The Rhodanine Scaffold: A Privileged Structure in Medicinal Chemistry

Rhodanine and its derivatives are widely recognized as "privileged scaffolds" in drug discovery.[1][3][7] This term is reserved for molecular frameworks that can bind to multiple, distinct biological targets with high affinity, thereby serving as a rich source for developing novel therapeutic agents. The broad spectrum of pharmacological activities associated with the rhodanine core is extensive and continues to expand.[8][9]

Key therapeutic areas where rhodanine derivatives have shown significant promise include:

-

Anticancer: Targeting various pathways involved in cell proliferation, metastasis, and apoptosis.[9][10][11][12][13]

-

Antidiabetic: Notably, the approved drug Epalrestat, a rhodanine-3-acetic acid derivative, is an aldose reductase inhibitor used for treating diabetic neuropathy.[9][14][15]

-

Antimicrobial & Antiviral: Exhibiting activity against a range of bacterial, fungal, and viral targets.[13][14]

-

Anti-inflammatory: Modulating inflammatory pathways through the inhibition of enzymes like phosphodiesterase type 4 (PDE4) and JNK Stimulatory Phosphatase-1 (JSP-1).[14]

-

Neurodegenerative Diseases: Investigated as inhibitors for targets relevant to Alzheimer's disease.[8][13][16]

The synthetic tractability of the rhodanine ring, especially at the N-3 and C-5 positions, allows for fine-tuning of the molecule's properties to achieve desired potency and selectivity against specific biological targets.[1][12]

Mechanism of Action and Key Biological Targets

The diverse biological activities of rhodanine derivatives stem from their ability to interact with a wide array of enzymes and receptors. The mechanism often involves the rhodanine moiety acting as a scaffold to position various functional groups, which then form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target protein.

Enzyme Inhibition

A primary mechanism of action for many rhodanine derivatives is enzyme inhibition. The scaffold is particularly effective in targeting the active sites of various enzymes.

-

Protein Tyrosine Phosphatases (PTPs): Derivatives of this compound have been developed as potent inhibitors of Phosphatase of Regenerating Liver 3 (PRL-3), a PTP implicated in cancer metastasis.[11][17] Inhibition of PRL-3 can reduce cancer cell proliferation, migration, and invasion.[11]

-

Aldose Reductase: As exemplified by Epalrestat, rhodanine-3-acetic acids are effective inhibitors of aldose reductase, an enzyme in the polyol pathway whose overactivity in hyperglycemic conditions contributes to diabetic complications.[9][14]

-

Tyrosine Kinases: Molecular docking studies have shown that rhodanine derivatives can bind to the active site of tyrosine kinases like c-Src, with oxygen and sulfur atoms from the rhodanine core forming key interactions.[10] This makes them potential leads for developing novel treatments for leukemia and other cancers.[10]

-

Carbonic Anhydrases (CAs): Rhodanine-linked benzenesulfonamides have been synthesized as potent and selective inhibitors of human carbonic anhydrase isoforms (hCA IX and XII), which are important targets in cancer therapy.[16]

The diagram below illustrates the general principle of a 5-substituted rhodanine derivative acting as an enzyme inhibitor.

Caption: Enzyme inhibition by a rhodanine derivative.

Key Applications in Drug Discovery Research

The versatility of the this compound scaffold has led to its extensive use in generating derivatives for various therapeutic applications. The following table summarizes selected examples.

| Therapeutic Area | Target / Mechanism | Key Findings | Reference |

| Oncology | PRL-3 Phosphatase | A benzylidene rhodanine derivative showed an IC₅₀ of 0.9 µM in vitro and reduced cancer cell invasion. | [11][17] |

| Oncology | Tyrosine Kinase (c-Src) | QSAR and docking studies identified derivatives with potent cytotoxic activity against leukemia cell lines. | [10] |

| Osteoarthritis | MTF1 Transcription Factor | Rhodanine derivatives inhibited the nuclear localization of MTF1, reducing OA pathogenesis in mouse models. | [18] |

| Diabetes | Aldose Reductase | Rhodanine-3-acetic acid (Epalrestat) is a clinically used drug for diabetic neuropathy. | [9][14] |

| Inflammation | PDE4 / JSP-1 | Derivatives identified as novel inhibitors of phosphodiesterase type 4 (PDE4) and JNK Stimulatory Phosphatase-1. | [14] |

Experimental Protocol: Synthesis of a 5-Arylidene-3-Methylrhodanine Derivative

The Knoevenagel condensation is the cornerstone reaction for functionalizing the this compound core at the C-5 position. This reaction involves the condensation of the active methylene group of this compound with an aldehyde or ketone, typically an aromatic aldehyde, to create a 5-arylidene derivative. This workflow is crucial for building libraries of compounds for high-throughput screening.

Step-by-Step Methodology

Objective: To synthesize 5-(4-chlorobenzylidene)-3-methylrhodanine via Knoevenagel condensation.

Materials:

-

This compound (1.0 eq)

-

4-Chlorobenzaldehyde (1.0 eq)

-

Piperidine or Sodium Acetate (catalytic amount)

-

Ethanol or Glacial Acetic Acid (solvent)

-

Reaction flask with reflux condenser

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Reagent Setup: To a round-bottom flask, add this compound (1.0 eq), 4-chlorobenzaldehyde (1.0 eq), and the solvent (e.g., ethanol).

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine. The base is essential as it facilitates the deprotonation of the C-5 methylene group, forming a nucleophilic carbanion which is the key reactive intermediate.

-

Reaction: Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The elevated temperature provides the necessary activation energy for the condensation and subsequent dehydration step.

-

Precipitation and Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath. The product, typically a brightly colored solid, will precipitate out of the solution.

-

Filtration: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and catalyst.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the final, pure 5-(4-chlorobenzylidene)-3-methylrhodanine.

-

Characterization: Confirm the structure of the final product using analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR Spectroscopy.

The workflow for this synthesis is visualized below.

Caption: Knoevenagel condensation workflow.

Safety and Handling

According to its Safety Data Sheet (SDS), this compound requires careful handling in a laboratory setting.[19][20]

-

Hazard Classification: It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It also causes skin and eye irritation and may cause respiratory irritation.[21]

-

Precautions: Handle in accordance with good industrial hygiene and safety practices.[19] Use in a well-ventilated area or under a fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses or face shields, and a dust mask (e.g., N95).

Conclusion and Future Perspectives

This compound is far more than a simple heterocyclic compound; it is a validated and highly fruitful scaffold for the discovery of new medicines.[7] Its synthetic accessibility and the diverse biological activities of its derivatives have cemented its status as a privileged structure in medicinal chemistry.[1][3] The ease of diversification via Knoevenagel condensation at the C-5 position allows for the systematic exploration of structure-activity relationships (SAR), enabling the optimization of lead compounds against a multitude of biological targets.[9]

Future research will likely focus on leveraging computational methods, such as QSAR and molecular docking, to more rationally design novel derivatives with enhanced potency and selectivity.[10] As our understanding of disease biology deepens, the this compound scaffold will undoubtedly continue to serve as a starting point for developing next-generation therapeutics to address unmet medical needs in oncology, infectious diseases, and beyond.

References

- 1. Rhodanine as a privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 4807-55-0 [amp.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 5. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. scribd.com [scribd.com]

- 7. Recent developments with rhodanine as a scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benthamdirect.com [benthamdirect.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent Pharmacological Developments on Rhodanines and 2,4-Thiazolidinediones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Characterization of rhodanine derivatives as potential disease-modifying drugs for experimental mouse osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. datasheets.scbt.com [datasheets.scbt.com]

- 20. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 4807-55-0 Name: this compound [xixisys.com]

- 21. CAS # 4807-55-0, this compound, 3-Methyl-2-thioxo-1,3-thiazolan-4-one - chemBlink [chemblink.com]

Introduction: The Prominence of the Rhodanine Scaffold

An In-Depth Technical Guide to 3-Methylrhodanine: A Core Scaffold for Drug Discovery

Rhodanines, a class of 4-thiazolidinone subtypes, are recognized as privileged heterocyclic structures in the field of medicinal chemistry.[1][2] Their versatile chemical nature and proven broad range of biological activities have established them as a foundational scaffold for the development of novel therapeutic agents.[3][4][5][6] The rhodanine core can be readily modified at several positions, allowing for the creation of large, diverse chemical libraries for high-throughput screening. This guide focuses on a key starting material and derivative, this compound, exploring its fundamental properties, synthesis, reactivity, and critical role in the design of next-generation kinase inhibitors and other therapeutics.

Core Properties of this compound

This compound, also known as N-Methylrhodanine, is the N-methylated derivative of the parent rhodanine heterocycle. This simple methylation precludes reactions at the nitrogen atom and directs further synthetic modifications to other reactive sites on the ring, primarily the C5 methylene group.

| Property | Value | Source |

| Molecular Formula | C₄H₅NOS₂ | [7][8][9][10] |

| Molecular Weight | 147.22 g/mol | [7][8][11] |

| CAS Number | 4807-55-0 | [7][10] |

| IUPAC Name | 3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one | [8] |

| Melting Point | 69-71 °C | [7] |

| Appearance | Crystals | [7] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is a well-established procedure, typically achieved through the condensation of an N-methyl dithiocarbamate precursor, which can be generated in situ. The following protocol outlines a common and reliable method adapted from literature procedures.[12]

Experimental Protocol: Synthesis of this compound

Causality: This two-step, one-pot synthesis is efficient because it avoids the isolation of the intermediate dithiocarbamate salt. The initial nucleophilic attack of the methylamine on carbon disulfide forms the dithiocarbamate, which then undergoes an Sₙ2 reaction with ethyl chloroacetate. The subsequent intramolecular condensation is driven by the basic conditions and results in the stable five-membered rhodanine ring.

Materials:

-

Methylamine (CH₃NH₂)

-

Carbon Disulfide (CS₂)

-

Sodium Hydroxide (NaOH)

-

Ethyl Chloroacetate (ClCH₂CO₂Et)

-

Ethanol (EtOH)

-

Hydrochloric Acid (HCl)

Procedure:

-

Formation of Dithiocarbamate: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), dissolve methylamine in ethanol. Slowly add carbon disulfide dropwise while maintaining the temperature below 10 °C. Following the addition, add a solution of sodium hydroxide in water dropwise. Stir the resulting mixture for 1 hour at room temperature.

-

Addition of Ester: To the same flask, add ethyl chloroacetate dropwise. The reaction is exothermic; maintain the temperature below 30 °C. After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

-

Cyclization and Acidification: Heat the reaction mixture to reflux for 1 hour to ensure complete cyclization. After cooling to room temperature, pour the mixture into ice-cold water. Acidify the solution with dilute hydrochloric acid until a precipitate forms (pH ~2-3).

-

Isolation and Purification: Collect the crude solid product by vacuum filtration and wash with cold water. Recrystallize the solid from an appropriate solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound crystals.[12]

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques such as NMR, IR, and Mass Spectrometry to verify the molecular weight of 147.22 g/mol .[13]

Caption: Synthetic workflow for this compound.

Core Reactivity: The Knoevenagel Condensation

The true synthetic utility of this compound in drug discovery stems from the reactivity of its C5 methylene (CH₂) group. This position is flanked by two electron-withdrawing groups (a thiocarbonyl and a carbonyl), making the C5 protons acidic and the carbon a potent nucleophile in the presence of a base. This reactivity is exploited in the Knoevenagel condensation reaction with various aldehydes and ketones.

This reaction is the cornerstone of building rhodanine-based compound libraries. By varying the aldehyde component, researchers can introduce a vast array of substituents at the C5 position, enabling fine-tuning of the molecule's steric and electronic properties to optimize binding to biological targets.[14][15]

Caption: The Knoevenagel condensation at the C5 position.

Application in Drug Development: Targeting Protein Kinases

Rhodanine derivatives have emerged as a promising class of inhibitors for various enzymes, particularly protein kinases.[3][4][5] Protein kinases play a central role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, including cancer. The 5-alkylidene rhodanine scaffold can effectively mimic the ATP molecule, binding to the kinase active site and blocking its phosphorylating activity.

Molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies have shown that the rhodanine core and its substituents form key interactions with residues in the kinase binding pocket.[3][4][5][6] Specifically, the oxygen and sulfur atoms of the rhodanine ring often act as hydrogen bond acceptors, anchoring the inhibitor to the target protein.[3][4] Derivatives of this compound have been investigated as inhibitors of targets like c-Src tyrosine kinase and PRL-3 phosphatase, which are implicated in cancer cell proliferation, migration, and invasion.[4][16]

Caption: Inhibition of a kinase signaling pathway.

Conclusion

This compound is more than a simple chemical reagent; it is a foundational building block in modern medicinal chemistry. Its straightforward synthesis, well-defined reactivity through the Knoevenagel condensation, and the proven biological activity of its derivatives make it an invaluable scaffold for drug discovery professionals. The ability to systematically modify the C5-position allows for the rational design of potent and selective enzyme inhibitors, particularly in the highly competitive and impactful field of oncology. As research continues to uncover new biological targets, the versatility of the this compound core ensures its continued relevance in the development of future therapeutics.

References

- 1. A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent developments with rhodanine as a scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies | Bentham Science [benthamscience.com]

- 7. 3-甲基罗丹宁 96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 4-Thiazolidinone, 3-methyl-2-thioxo- | C4H5NOS2 | CID 72900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. PubChemLite - this compound (C4H5NOS2) [pubchemlite.lcsb.uni.lu]

- 10. N-Methylrhodanine [webbook.nist.gov]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. scribd.com [scribd.com]

- 13. vanderbilt.edu [vanderbilt.edu]

- 14. researchgate.net [researchgate.net]

- 15. New 3-aminorhodanine derivatives: Synthesis,... | F1000Research [f1000research.com]

- 16. researchgate.net [researchgate.net]

3-Methylrhodanine solubility and stability studies

An In-depth Technical Guide to the Solubility and Stability of 3-Methylrhodanine for Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound, a heterocyclic compound of interest in drug discovery. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the underlying scientific rationale and regulatory context essential for drug development professionals. We will delve into the critical physicochemical properties of this compound, followed by detailed, field-proven protocols for determining its thermodynamic, kinetic, and pH-dependent solubility. Furthermore, this guide outlines a robust strategy for assessing the chemical stability of this compound through forced degradation studies, in alignment with the International Council for Harmonisation (ICH) guidelines. A key component of this work is the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method, which is crucial for the accurate quantification of the parent compound in the presence of its potential degradants. All experimental designs are presented as self-validating systems to ensure data integrity and trustworthiness. This guide is intended to be a practical resource for researchers and scientists, enabling them to generate the high-quality data necessary to support formulation development and regulatory submissions.

Introduction

This compound (C₄H₅NOS₂) is a derivative of rhodanine, a thiazolidine-based heterocyclic motif. The rhodanine scaffold and its derivatives have garnered significant attention in medicinal chemistry, demonstrating a wide range of biological activities.[1][2][3] The journey of a promising lead compound like this compound from the laboratory to a viable drug product is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability.

A drug's aqueous solubility profoundly impacts its absorption, distribution, and overall bioavailability, particularly for orally administered dosage forms.[4] Stability, the capacity of a drug substance to remain within established specifications, is paramount to ensuring its safety, quality, and efficacy throughout its shelf life.[5][6] Regulatory bodies, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate comprehensive stability testing as a core component of any new drug application, as outlined in the ICH guidelines.[7]

This guide will provide a detailed roadmap for characterizing the solubility and stability of this compound. The protocols and strategies herein are designed to be robust and compliant with current regulatory expectations, empowering research and development teams to make informed decisions and de-risk their drug development programs.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for designing meaningful solubility and stability studies.

| Property | Value | Source |

| Molecular Formula | C₄H₅NOS₂ | [8] |

| Molecular Weight | 147.22 g/mol | [8] |

| Appearance | Crystals | [8] |

| Melting Point | 69-71 °C | [8] |

| Calculated logP | 0.476 | [5] |

| Calculated Water Solubility | log10(S) = -0.97 (S in mol/L) | [5] |

The calculated water solubility of approximately 0.107 M (or ~15.8 g/L) suggests that this compound may have moderate aqueous solubility. However, this is a calculated value, and empirical determination is necessary. The low melting point suggests that thermal stability could be a concern and should be investigated thoroughly. The thiazolidinone core, containing ester and thioamide-like functionalities, may be susceptible to hydrolysis under acidic or basic conditions.[9]

Solubility Profiling

Solubility is not a single value but a parameter that is highly dependent on the experimental conditions. Therefore, a comprehensive solubility profile, including thermodynamic, kinetic, and pH-dependent solubility, is required.

Theoretical Framework and Rationale

-

Thermodynamic (Equilibrium) Solubility: This is the true solubility of a compound at equilibrium and represents the maximum concentration of a substance that can be dissolved in a solvent under specified conditions.[10][11] It is a critical parameter for pre-formulation and for understanding the driving force for dissolution. The shake-flask method is the gold standard for its determination.[12]

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly dissolved (often from a DMSO stock) and incubated for a shorter period.[4][13][14] It is a high-throughput screening assay that helps identify potential solubility issues early in drug discovery. Kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions.

-

pH-Dependent Solubility: For ionizable compounds, solubility can change dramatically with pH.[15] Understanding the pH-solubility profile is crucial for predicting a drug's behavior in the gastrointestinal tract and for developing pH-modifying formulations.

Experimental Design for Solubility Determination

The following workflow provides a systematic approach to solubility profiling.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 8. Developing HPLC Methods [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. evotec.com [evotec.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. charnwooddiscovery.com [charnwooddiscovery.com]

- 15. scispace.com [scispace.com]

Navigating the Labyrinth: A Technical Guide to Investigating the Mechanism of Action of 3-Methylrhodanine

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Allure and Ambiguity of a Privileged Scaffold

The rhodanine core, a five-membered thiazolidinone ring, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have consistently emerged as hits in high-throughput screening campaigns, demonstrating a tantalizingly broad spectrum of biological activities, from antimicrobial and antiviral to anticancer effects.[1][2] 3-Methylrhodanine, a simple N-methylated derivative, sits at the heart of this chemical space. While its structural simplicity is appealing for chemical synthesis and modification, it also presents a significant challenge in elucidating a specific and reliable mechanism of action. This guide is designed to equip researchers with the strategic framework and detailed methodologies required to navigate the complexities of investigating this compound, moving from initial observations to validated mechanistic insights. Our approach emphasizes a critical mindset, acknowledging the potential for assay interference and advocating for a multi-pronged, evidence-based strategy.

Section 1: The Duality of Rhodanine Compounds - Acknowledging the PAINS in the Assay

Before embarking on any experimental cascade, it is paramount to address the well-documented propensity of rhodanine-containing compounds to act as Pan-Assay Interference Compounds (PAINS).[3][4][5] PAINS are notorious for producing false-positive results in biochemical assays through non-specific mechanisms, such as aggregation, redox cycling, or covalent modification of proteins.[6][7] This knowledge should not deter investigation but rather should instill a rigorous and skeptical approach to data interpretation. Every experimental design must incorporate controls to de-risk these potential artifacts.

Key Considerations for Mitigating PAINS-Related Artifacts:

-

Orthogonal Assays: Confirming activity in multiple, mechanistically distinct assays.

-

Detergent Sensitivity: Assay readouts that are highly sensitive to the presence of detergents like Triton X-100 may indicate aggregation-based activity.

-

Structure-Activity Relationship (SAR): A steep or inconsistent SAR can be a red flag for non-specific activity.

-

Biophysical Validation: Directly demonstrating a binding interaction with the putative target using techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Thermal Shift Assays.

This guide will integrate these principles into the experimental workflows, ensuring a self-validating system for investigating the true biological activity of this compound.

Section 2: Hypothesis Generation - Where to Begin the Search for a Mechanism?

Given the broad activity profile of the rhodanine class, a logical starting point for investigating this compound is to explore previously implicated targets and pathways. Two prominent areas of investigation for rhodanine derivatives are the inhibition of specific enzymes and the disruption of cellular cytoskeletal dynamics.

Putative Molecular Target 1: Phosphatase of Regenerating Liver 3 (PRL-3)

PRL-3 is a phosphatase implicated in cancer metastasis, and some rhodanine derivatives have been identified as its inhibitors.[8][9] These inhibitors have been shown to block the migration and invasion of metastatic cancer cells, making PRL-3 an attractive therapeutic target.[8]

Putative Cellular Mechanism 2: Disruption of Microtubule Polymerization

The cellular cytoskeleton, particularly the dynamic network of microtubules, is a validated target for many anticancer agents. Certain rhodanine-3-acetic acid derivatives have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[4]

The following sections will provide detailed protocols to investigate these two hypotheses for this compound, while also incorporating methods to assess its general cellular effects.

Section 3: Experimental Workflows for Mechanistic Investigation

This section provides a logical flow of experiments, starting from broad cellular effects and progressively narrowing down to specific molecular interactions.

Caption: A logical workflow for investigating the mechanism of action of this compound.

Phase 1: Cellular Phenotyping

The initial step is to determine the effect of this compound on whole cells. This provides a broad understanding of its potential biological activity and guides subsequent, more focused experiments.

This assay assesses the metabolic activity of cells as a measure of their viability.[10][11][12] A reduction in metabolic activity in the presence of this compound could indicate a cytotoxic or cytostatic effect.

Protocol: MTT Assay

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.[12]

-

Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Table 1: Hypothetical MTT Assay Results for this compound

| Cell Line | Incubation Time (h) | IC50 (µM) |

| A549 | 24 | >100 |

| A549 | 48 | 75.2 |

| A549 | 72 | 48.5 |

| HCT116 | 24 | >100 |

| HCT116 | 48 | 62.8 |

| HCT116 | 72 | 35.1 |

Phase 2: Target-Based Investigation

Based on the cellular phenotyping results and the existing literature on rhodanine derivatives, we can now investigate the effect of this compound on our putative molecular targets.

This in vitro assay directly measures the ability of this compound to inhibit the enzymatic activity of PRL-3.[13]

Protocol: PRL-3 Inhibition Assay

-

Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT). Prepare a stock solution of recombinant human PRL-3 enzyme and a fluorogenic substrate like 6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP).[13]

-

Compound Incubation: In a 96-well black microplate, add the reaction buffer, PRL-3 enzyme, and a serial dilution of this compound. Incubate at room temperature for 15 minutes.

-

Reaction Initiation: Add the DiFMUP substrate to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity (excitation ~358 nm, emission ~450 nm) at regular intervals for 30-60 minutes.

-

Data Analysis: Calculate the rate of the enzymatic reaction and determine the IC50 value of this compound for PRL-3 inhibition.

This assay measures the effect of this compound on the polymerization of purified tubulin into microtubules.

Protocol: Tubulin Polymerization Assay

-

Reagent Preparation: Reconstitute purified tubulin in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA). Prepare a GTP stock solution.

-

Reaction Mixture: In a 96-well plate, combine the tubulin solution, GTP, and a serial dilution of this compound. Include positive controls (e.g., paclitaxel for polymerization promotion, vinblastine for inhibition) and a vehicle control.

-

Polymerization Monitoring: Transfer the plate to a spectrophotometer pre-warmed to 37°C and monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes).

-

Data Analysis: Plot the absorbance versus time to generate polymerization curves. Analyze the effect of this compound on the rate and extent of tubulin polymerization.

Caption: Workflow and expected outcomes of the in vitro tubulin polymerization assay.

Phase 3: Target Validation and PAINS De-risking

Positive results in the target-based assays are encouraging, but they must be validated through biophysical methods to confirm a direct interaction and to rule out PAINS-related artifacts.

DSF measures the change in the melting temperature (Tm) of a protein upon ligand binding. An increase in Tm suggests that the compound stabilizes the protein, indicating a direct binding interaction.

Protocol: Thermal Shift Assay

-

Reagent Preparation: Prepare a solution of the target protein (e.g., PRL-3) in a suitable buffer. Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

-

Reaction Setup: In a 96-well PCR plate, mix the protein, the dye, and a serial dilution of this compound.

-

Thermal Denaturation: Place the plate in a real-time PCR instrument and gradually increase the temperature (e.g., from 25°C to 95°C).

-

Fluorescence Monitoring: Monitor the fluorescence of the dye as the protein unfolds.

-

Data Analysis: Plot the fluorescence intensity versus temperature to generate a melting curve and determine the Tm. A significant shift in Tm in the presence of this compound is indicative of binding.

Section 4: Synthesizing the Evidence - Building a Mechanistic Narrative

The data gathered from these multi-faceted investigations must be synthesized to construct a coherent and well-supported mechanistic narrative.

-

Scenario 1: Specific Target Engagement: If this compound demonstrates potent and specific inhibition of PRL-3 in the enzymatic assay, shows a clear thermal shift in the DSF assay, and its cellular effects (e.g., reduced migration) are consistent with PRL-3 inhibition, a strong case can be made for this being a primary mechanism of action.

-

Scenario 2: Cytoskeletal Disruption: If this compound alters tubulin polymerization dynamics, induces cell cycle arrest (e.g., at the G2/M phase), and morphological changes consistent with cytoskeletal disruption are observed, this points towards a mechanism involving the microtubule network.

-

Scenario 3: The PAINS Profile: If this compound shows activity in multiple, unrelated assays, is highly sensitive to detergents, and fails to show a direct, stoichiometric binding in biophysical assays, it is likely acting as a PAINS compound. In this case, the focus should shift to identifying the nature of the assay interference.

-

Scenario 4: A Multi-Target Profile: It is also possible that this compound has legitimate, albeit weaker, activity against multiple targets. In this scenario, further medicinal chemistry efforts would be required to improve potency and selectivity for a desired target.

Conclusion: A Roadmap for Rigorous Investigation

The investigation of this compound's mechanism of action is a journey that requires a blend of hypothesis-driven research and a healthy dose of scientific skepticism. By employing a structured workflow that integrates cellular phenotyping, target-based assays, and rigorous biophysical validation, researchers can navigate the potential pitfalls of PAINS and build a robust, evidence-based understanding of how this simple yet enigmatic molecule exerts its biological effects. This guide provides a roadmap for such an investigation, emphasizing the principles of scientific integrity and the pursuit of reproducible, high-quality data that can truly advance the field of drug discovery.

References

- 1. PubChem - Database Commons [ngdc.cncb.ac.cn]

- 2. Design, synthesis, molecular modelling and antitumor evaluation of S-glucosylated rhodanines through topo II inhibition and DNA intercalation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Rhodanine, 3-(p-chlorophenyl)-5-methyl- | C10H8ClNOS2 | CID 22343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The green synthesis and molecular docking of novel N-substituted rhodanines as effective inhibitors for carbonic anhydrase and acetylcholinesterase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 10. Khan Academy [khanacademy.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. PubChem | National Library of Medicine | National Institutes of Health | Open Data Portal [datadiscovery.nlm.nih.gov]

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of 3-Methylrhodanine

For the benches of researchers, the minds of scientists, and the ambitions of drug development professionals, this guide navigates the historical currents and synthetic evolution of 3-Methylrhodanine, a seemingly simple heterocycle that has become a cornerstone in medicinal chemistry. From its conceptual origins rooted in the 19th-century discovery of its parent molecule to its present-day status as a versatile pharmacophore, the journey of this compound is a testament to the enduring power of fundamental organic chemistry in shaping modern therapeutics.

This document provides a comprehensive exploration of this compound, delving into its discovery, the causal logic behind its synthetic routes, detailed experimental protocols, and its transformative impact on drug discovery. We will dissect the key chemical principles that govern its reactivity and survey its diverse biological activities, offering a holistic understanding for those seeking to harness its potential.

Foundational Footsteps: The Discovery of the Rhodanine Core

The story of this compound begins not with its own synthesis, but with the pioneering work of Polish physician and chemist, Marceli Nencki. In 1877, Nencki reported the synthesis of a novel sulfur-containing heterocyclic compound he named "Rhodaninsäure" (rhodanine acid)[1]. This seminal discovery laid the chemical groundwork for an entire class of compounds that would later prove invaluable in medicinal chemistry. Nencki's synthesis involved the reaction of ammonium rhodanide (now known as ammonium thiocyanate) with chloroacetic acid in water[1]. This straightforward yet ingenious approach provided the first access to the 5-membered thiazolidine core that defines the rhodanine family.

The fundamental structure of rhodanine, 2-thioxo-1,3-thiazolidin-4-one, possesses a unique combination of functionalities: a thioamide, a ketone, and an active methylene group at the C-5 position. This arrangement imparts a rich and versatile reactivity, making it an attractive scaffold for chemical modification and a frequent "hit" in high-throughput screening campaigns.

The Emergence of a Key Derivative: The First Synthesis of this compound

While the exact date of the first synthesis of this compound is not pinpointed to a single "eureka" moment in a landmark publication, its preparation logically followed the exploration of the rhodanine scaffold. The most established and historically significant method for the synthesis of N-substituted rhodanines, including this compound, involves the reaction of an isothiocyanate with an α-mercaptoacetate derivative.

The first synthesis of what was then referred to as "Methylrhodanine" utilized the reaction between methyl isothiocyanate and ethyl mercaptoacetate. This approach provided a direct and efficient route to the N-methylated rhodanine core, opening the door to a new class of derivatives with altered physicochemical and biological properties. The methylation at the N-3 position was a critical step, as it allowed for the exploration of structure-activity relationships (SAR) by modifying this position, a strategy that continues to be central in the design of rhodanine-based drugs.

Synthetic Methodologies: From Historical Routes to Modern Innovations

The synthesis of this compound and its derivatives has evolved from classical condensation reactions to more sophisticated and efficient modern techniques. Understanding these methodologies is crucial for any researcher working with this scaffold.

The Cornerstone Reaction: Synthesis from Methyl Isothiocyanate

The foundational synthesis of this compound proceeds via the condensation of methyl isothiocyanate with an ester of thioglycolic acid, such as ethyl mercaptoacetate. This reaction is typically carried out in the presence of a base.

Experimental Protocol: Synthesis of this compound

Materials:

-

Methyl isothiocyanate

-

Ethyl mercaptoacetate (ethyl thioglycolate)

-

Sodium ethoxide (or another suitable base)

-

Ethanol (anhydrous)

-

Hydrochloric acid (for acidification)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Solvent for recrystallization (e.g., ethanol or a mixture of ethanol and water)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: To the cooled solution of sodium ethoxide, add ethyl mercaptoacetate dropwise with continuous stirring.

-

Following the addition of the mercaptoacetate, add methyl isothiocyanate dropwise to the reaction mixture.

-

Reaction: The reaction mixture is then typically heated to reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure.

-

The residue is then dissolved in water and acidified with hydrochloric acid to precipitate the crude this compound.

-

Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification is achieved by recrystallization from a suitable solvent to yield pure this compound as a crystalline solid.

The causality behind this experimental choice lies in the nucleophilic character of the sulfur in the thioglycolate and the electrophilic nature of the carbon in the isothiocyanate. The base serves to deprotonate the thiol, increasing its nucleophilicity and initiating the cascade of bond-forming events that lead to the cyclized rhodanine ring.

Diagram of the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Knoevenagel Condensation for Derivative Synthesis

While the above method describes the formation of the core this compound structure, a vast number of its biologically active derivatives are synthesized via the Knoevenagel condensation. This reaction involves the condensation of this compound with an aldehyde or ketone at the active methylene C-5 position. This reaction is a cornerstone for creating chemical diversity in the rhodanine family.

Experimental Protocol: Knoevenagel Condensation of this compound with an Aromatic Aldehyde

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Catalyst (e.g., piperidine, ammonium acetate)

-

Solvent (e.g., ethanol, acetic acid)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound and the aromatic aldehyde in the chosen solvent.

-

Catalyst Addition: Add a catalytic amount of the base (e.g., a few drops of piperidine).

-

Reaction: The mixture is typically heated to reflux for a few hours. The formation of the product is often indicated by a color change and can be monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The product is then washed with a cold solvent and can be further purified by recrystallization.

A Privileged Scaffold in Drug Discovery: The Multifaceted Biological Activities of this compound Derivatives

The true significance of this compound lies in its role as a "privileged scaffold" in drug discovery.[2][3] This term refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a fertile starting point for the development of a wide range of therapeutic agents. The rhodanine core, and specifically its N-methylated form, has given rise to compounds with a remarkable spectrum of biological activities.

| Biological Activity | Target/Mechanism of Action | Example Application |

| Anticancer | Inhibition of various kinases (e.g., tyrosine kinases), phosphatases (e.g., PRL-3), and other enzymes involved in cell proliferation and survival.[4] | Development of novel cancer therapeutics. |

| Antiviral | Inhibition of viral enzymes such as HIV-1 integrase.[5] | Anti-HIV drug discovery. |

| Antimicrobial | Inhibition of bacterial enzymes essential for growth and survival. | Development of new antibiotics to combat resistant strains. |

| Antidiabetic | Aldose reductase inhibition. | Management of diabetic complications. |

A Case Study: this compound Derivatives as PRL-3 Inhibitors

A prominent example of the therapeutic potential of this compound derivatives is their activity as inhibitors of Phosphatase of Regenerating Liver-3 (PRL-3). PRL-3 is a protein tyrosine phosphatase that is overexpressed in a variety of cancers and is associated with cancer metastasis. Therefore, inhibiting PRL-3 is a promising strategy for cancer therapy. High-throughput screening campaigns have identified rhodanine-based compounds as potent PRL-3 inhibitors. Subsequent medicinal chemistry efforts have focused on synthesizing and optimizing this compound derivatives to improve their potency and selectivity.

Diagram of the General Mechanism of Action for Rhodanine-Based Enzyme Inhibitors

References

- 1. Rhodanine - Wikipedia [en.wikipedia.org]

- 2. Rhodanine as a privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]

- 5. Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Methodology 1: Synthesis of the 3-Methylrhodanine Core

An In-Depth Guide to the Synthesis of 3-Methylrhodanine Derivatives: Methodology, Protocols, and Mechanistic Insights

For researchers, medicinal chemists, and professionals in drug development, the rhodanine scaffold is a cornerstone of heterocyclic chemistry, offering a versatile platform for discovering novel therapeutic agents.[1][2] Its derivatives are known to exhibit a vast array of biological activities, including antimicrobial, antiviral, anticancer, and antidiabetic properties.[3][4][5] Among these, N-3 substituted rhodanines, particularly this compound, are of significant interest as the methylation at the N-3 position provides a key structural handle and modulates the molecule's physicochemical properties.[6]

This guide provides a comprehensive overview of the principal methodologies for synthesizing this compound derivatives. As a senior application scientist, this document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

The foundational step in this synthetic journey is the construction of the this compound heterocyclic core. The most direct and widely employed method involves the reaction of methyl isothiocyanate with an α-mercaptoacetate ester, such as ethyl mercaptoacetate.[7] This reaction proceeds via an initial nucleophilic addition followed by an intramolecular cyclization and condensation to form the stable five-membered ring.

The choice of methyl isothiocyanate directly installs the required methyl group at the N-3 position. The ethyl mercaptoacetate provides the remaining atoms for the thiazolidinone ring. The reaction is typically facilitated by a base, which deprotonates the thiol, increasing its nucleophilicity towards the electrophilic carbon of the isothiocyanate.

Caption: Reaction pathway for the synthesis of the this compound core.

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the core scaffold, this compound (2-thioxo-3-methyl-thiazolidin-4-one).

Materials and Reagents:

-

Methyl isothiocyanate

-

Ethyl mercaptoacetate

-

Sodium ethoxide (or metallic sodium in absolute ethanol)

-

Absolute Ethanol

-

Hydrochloric acid (HCl), dilute

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, condenser, and dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol. This is the base catalyst; its function is to deprotonate the thiol of the mercaptoacetate, activating it as a nucleophile.

-

Reagent Addition: While stirring the sodium ethoxide solution, add ethyl mercaptoacetate dropwise at room temperature. An exothermic reaction may be observed.

-

Addition of Isothiocyanate: Following the addition of the mercaptoacetate, add methyl isothiocyanate dropwise to the reaction mixture. The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion. The cyclization step is often the rate-limiting step and benefits from thermal energy.

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water and acidify with dilute HCl to a pH of ~2-3. This step protonates the enolate intermediate and precipitates the product.

-

Isolation and Purification: Collect the resulting precipitate by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound crystals.[7]

Expected Characterization:

-

Appearance: Yellowish crystals.

-

Melting Point: 69-71 °C.[8]

-

1H NMR: Expect a singlet for the N-CH3 group and a singlet for the C5-CH2 methylene protons.

-

13C NMR: Key signals will include the thiocarbonyl (C=S), carbonyl (C=O), N-CH3, and C5-CH2 carbons.[7]

Methodology 2: Knoevenagel Condensation for 5-Arylidene Derivatives

The most versatile and widely used method for creating diversity in this compound derivatives is the Knoevenagel condensation.[9] This reaction takes advantage of the acidic nature of the C-5 methylene protons, which are flanked by two electron-withdrawing groups (the C=O and C=S via the sulfur atom). This "active methylene" group can be readily deprotonated by a mild base to form a nucleophilic carbanion.[10] This carbanion then attacks the electrophilic carbonyl carbon of an aldehyde or ketone, followed by dehydration, to yield a 5-ylidene-3-methylrhodanine derivative.[11][12]

The choice of catalyst is crucial. Weakly basic amines like piperidine or triethylamine are often used because they are strong enough to deprotonate the active methylene group but not so strong as to cause self-condensation of the aldehyde reactant.[10][13] The reaction is frequently carried out in solvents like ethanol or glacial acetic acid.[14]

Caption: Experimental workflow for Knoevenagel condensation.

Protocol 2: General Procedure for the Synthesis of 5-Arylidene-3-methylrhodanines

This protocol provides a general method for reacting this compound with various aromatic or heteroaromatic aldehydes.

Materials and Reagents:

-

This compound

-

Substituted aldehyde (e.g., benzaldehyde, 4-nitrobenzaldehyde, etc.)

-

Piperidine or Triethylamine (TEA)

-

Ethanol or Glacial Acetic Acid

-

Standard laboratory glassware

Procedure:

-

Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired aldehyde (1-1.1 equivalents) in a suitable solvent like absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine (e.g., 0.1-0.2 equivalents). The base facilitates the formation of the reactive enolate.[12]